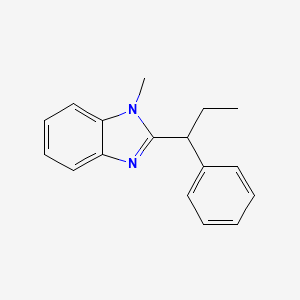
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is also known as SKF 38393 and is commonly used in scientific research for its unique properties.
作用机制
The mechanism of action of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole involves its binding to the D1 dopamine receptor. This binding activates the receptor and leads to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. The increased dopamine release leads to the activation of other dopamine receptors in the brain, resulting in the observed behavioral and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of dopamine neurons in the brain, leading to increased dopamine release and activation of other dopamine receptors. This results in improved cognition, mood, and behavior. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole in lab experiments is its selectivity for the D1 dopamine receptor. This allows for the specific activation of this receptor and the study of its effects on behavior, cognition, and mood. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole. One area of research is the study of its effects on neuroplasticity and neuroprotection. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases. Additionally, the development of more selective agonists of the D1 dopamine receptor may lead to the development of new treatments for psychiatric disorders.
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. Its selectivity for the D1 dopamine receptor makes it a valuable tool for studying the effects of dopamine on behavior, cognition, and mood. Further research on this compound may lead to the development of new treatments for psychiatric disorders and neurodegenerative diseases.
合成方法
The synthesis of 1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the condensation of 2-aminobenzimidazole with 1-phenyl-1-propanone in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound as a white solid.
科学研究应用
1-methyl-2-(1-phenylpropyl)-1H-benzimidazole is widely used in scientific research to study the pharmacological properties of dopamine receptors. It is a selective agonist of the D1 dopamine receptor and has been shown to increase the activity of dopamine neurons in the brain. This compound is also used to study the effects of dopamine on behavior, cognition, and mood.
属性
IUPAC Name |
1-methyl-2-(1-phenylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-14(13-9-5-4-6-10-13)17-18-15-11-7-8-12-16(15)19(17)2/h4-12,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECLBFJABKNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![N-(2-fluorophenyl)-3-[1-(4-isopropoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6017625.png)
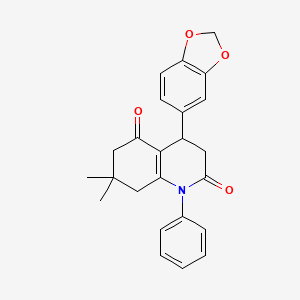
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
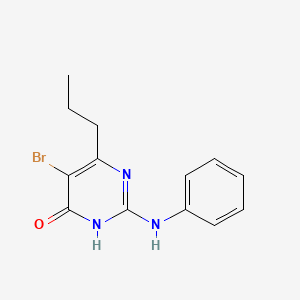

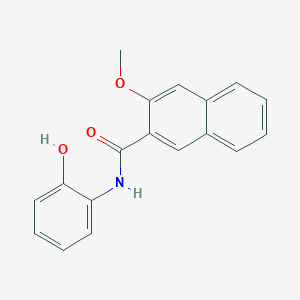
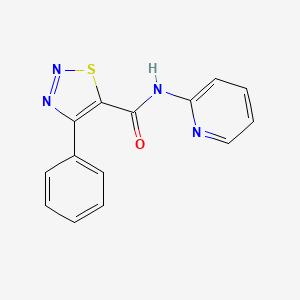
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)
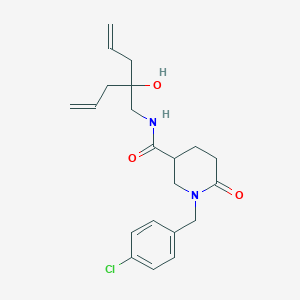
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
